- Azaaryl compound, and preparation method therefor and use thereof, World Intellectual Property Organization, , ,
Cas no 934987-26-5 (2-bromo-3,6-difluorobenzaldehyde)
934987-26-5 structure
Product Name:2-bromo-3,6-difluorobenzaldehyde
CAS番号:934987-26-5
MF:C7H3BrF2O
メガワット:220.998928308487
MDL:MFCD12922618
CID:1981075
PubChem ID:50998399
Update Time:2024-10-26
2-bromo-3,6-difluorobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-bromo-3,6-difluorobenzaldehyde
- 2-bromo-3,6-difluoro-benzaldehyde
- 2-Bromo-3,6-difluorobenzaldehyde (ACI)
- PQXMBFZKKQNHBA-UHFFFAOYSA-N
- JS-5117
- SCHEMBL2009048
- PB43889
- 2-Bromo-3,6-difluorobenzaldehyde,96%
- DB-313638
- CS-W000844
- EN300-260795
- MFCD12922618
- Z1269163403
- 934987-26-5
- SY045611
- AKOS027323010
- DTXSID60679271
-
- MDL: MFCD12922618
- インチ: 1S/C7H3BrF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H
- InChIKey: PQXMBFZKKQNHBA-UHFFFAOYSA-N
- ほほえんだ: O=CC1C(Br)=C(F)C=CC=1F
計算された属性
- せいみつぶんしりょう: 219.93400
- どういたいしつりょう: 219.934
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1A^2
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.758
- ゆうかいてん: 49-51℃
- ふってん: 224℃
- フラッシュポイント: 90℃
- PSA: 17.07000
- LogP: 2.53980
- かんど: Air Sensitive
2-bromo-3,6-difluorobenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
2-bromo-3,6-difluorobenzaldehyde 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043159-250mg |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 250mg |
£24.00 | 2022-03-01 | |
| Fluorochem | 043159-1g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 1g |
£47.00 | 2022-03-01 | |
| Fluorochem | 043159-5g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 5g |
£144.00 | 2022-03-01 | |
| Fluorochem | 043159-10g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 10g |
£248.00 | 2022-03-01 | |
| Alichem | A013017127-5g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 5g |
$465.67 | 2023-08-31 | |
| Alichem | A013017127-10g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 10g |
$883.67 | 2023-08-31 | |
| Chemenu | CM243154-10g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 10g |
$324 | 2021-06-16 | |
| Chemenu | CM243154-25g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 25g |
$698 | 2021-06-16 | |
| TRC | B700485-50mg |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700485-100mg |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 100mg |
$ 65.00 | 2022-06-06 |
2-bromo-3,6-difluorobenzaldehyde 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Water ; -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
リファレンス
- Preparation of aza-heteroaryl compound and application thereof, China, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Water ; -70 °C; 45 min, -70 °C
1.2 2 h, 0 °C
1.2 2 h, 0 °C
リファレンス
- Preparation of the pyrimidone compound and their application as the anticancer agents, China, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: Aniline-2,4-disulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 10 h, rt; 24 h, 110 °C
リファレンス
- Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups, Journal of the American Chemical Society, 2018, 140(8), 2789-2792
合成方法 5
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 45 min, -78 °C
1.2 2 h, -78 °C
1.2 2 h, -78 °C
リファレンス
- Preparation of triazolopyrimidine compounds useful in the treatment of diseases or disorders mediated by EED and/or PRC2, United States, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
リファレンス
- Preparation of macrocyclic compounds as SRC and MET, and/or CSF1R inhibitors, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Dimethylformamide ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Fused bicyclic compounds as ASK1 activity regulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Preparation of cyclohexyl-ethyl substituted diaza- and triaza-tricyclic compounds as indole-amine-2,3-dioxygenase (IDO) antagonists for the treatment of cancer, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Preparation of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride, China, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
リファレンス
- Process for preparation of azaheteroaryl compound and application thereof, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C
1.2 2 h, -70 °C
リファレンス
- Pyridine or pyridazine cyclic compound and application thereof in preparing drugs for treating cancer diseases or disorders, China, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -65 °C; 30 min, -65 °C
1.2 2 h, -65 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 2 h, -65 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Nitrogen oxide compound or pharmacologically acceptable salt thereof and preparation method and application thereof, China, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, -78 °C; 1 h, -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Preparation of benzenesulfonamide compounds and their use as therapeutic agents, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 2 h, -78 °C; -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 2 h, -78 °C; -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
リファレンス
- Macrocyclic compound, pharmaceutical composition, and use thereof, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Water ; -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Water ; -78 °C
リファレンス
- Preparation of (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones and their use for treating or preventing diseases, United States, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 15 min, < -65 °C; 1 h, -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C; -78 °C → rt
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C; -78 °C → rt
リファレンス
- Indazole derivatives as estrogen receptor beta mediators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C; 30 min, -75 °C
1.2 Reagents: Dimethylformamide ; -70 °C; 30 min, -70 °C
1.3 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Dimethylformamide ; -70 °C; 30 min, -70 °C
1.3 Reagents: Sulfuric acid Solvents: Water
リファレンス
- Preparation of indazolyl-substituted sulfonamides and analogs as glucocorticoid receptor modulators in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
2-bromo-3,6-difluorobenzaldehyde Raw materials
2-bromo-3,6-difluorobenzaldehyde Preparation Products
2-bromo-3,6-difluorobenzaldehyde 関連文献
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
934987-26-5 (2-bromo-3,6-difluorobenzaldehyde) 関連製品
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